2,4-Dimethyl-1,3-thiazole-5-carboxamide
Overview
Description
2,4-Dimethyl-1,3-thiazole-5-carboxamide is a compound that has been used in the synthesis of tetrasubstituted ethylenediamine-based derivatives as potent anticancer hFTase inhibitors . It has also been used to prepare piperazinyl benzimidazoles as antagonists of gonadotropin-releasing hormone receptor .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .
For instance, 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The methods of application included the broth microdilution method against various bacteria and yeast .
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Antibacterial and Antifungal Activities
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Anti-Inflammatory Activity
- Some 2,4-disubstituted thiazole derivatives have shown promising anti-inflammatory activity. For instance, compounds 67, [5-(5-methyl-2-phenyl-thiazol-4-yl)-3H-[1,3,4]oxadiazole-2-thione and 68, ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate, showed better activity with 60.71 and 64.28 % inhibition, respectively, as compared to standard drug diclofenac sodium with 57.14 % inhibition at a dose of 25 mg/kg .
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Flavoring Agent
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Organic Synthesis Intermediate
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Antifungal Medication
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Antioxidant Activity
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Antihypertensive Activity
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Antischizophrenia Activity
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Anti-HIV Activity
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Hypnotics Activity
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Antiallergic Activity
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Analgesic Activity
Future Directions
Thiazoles are an important class of compounds with diverse biological activities. Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . The future directions for 2,4-Dimethyl-1,3-thiazole-5-carboxamide could involve further exploration of its potential uses in medical and pharmaceutical applications.
properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVWMRQFVUOPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284823 | |
Record name | 2,4-dimethyl-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1,3-thiazole-5-carboxamide | |
CAS RN |
66806-33-5 | |
Record name | NSC39169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dimethyl-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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